molecular formula C9H18ClNO2 B1314436 trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride CAS No. 90950-09-7

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride

Cat. No. B1314436
CAS RN: 90950-09-7
M. Wt: 207.7 g/mol
InChI Key: UPVSMFHQPMRMLP-UHFFFAOYSA-N
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Description

“trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride” is a derivative of cyclohexanecarboxylic acid. It has a CAS Number of 2084-28-8 and a molecular weight of 207.7 . It is generally used as an intermediate in pharmaceutical and chemical research .


Synthesis Analysis

The synthesis of related cyclohexanecarboxylate derivatives has been described in the literature. For instance, a concise synthesis of a very late antigen-4 (VLA-4) antagonist involved the key intermediate ethyl trans- [ (4S)-methoxy- (2S)-pyrrolidinylmethoxy]cyclohexanecarboxylate, which was obtained through a reductive etherification reaction . This synthesis was achieved in six steps with a 38% overall yield from commercially available materials .


Molecular Structure Analysis

The molecular structure of “trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride” has been extensively studied. The InChI code is 1S/C9H17NO2.ClH/c1-2-12-9 (11)7-3-5-8 (10)6-4-7;/h7-8H,2-6,10H2,1H3;1H . The Canonical SMILES is CCOC (=O)C1CCC (CC1)N.Cl .


Chemical Reactions Analysis

Cyclohexanecarboxylate derivatives undergo various chemical reactions that are essential for their transformation into biologically active molecules. The synthesis of antidotes for anticholinesterase poisoning involved the conversion of trans-2-aminocyclohexanols into their corresponding hydrochloride salts . Additionally, the preparation of trans-4- (6-substituted-9-purinyl)cyclohexylcarbinols involved condensation and ring closure reactions, demonstrating the reactivity of the amino group on the cyclohexane ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride” are influenced by its molecular structure. It has a molecular weight of 207.70 g/mol . The compound is solid at room temperature .

Scientific Research Applications

  • Pharmacology

    • The compound “trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride” is a derivative of cyclohexanecarboxylic acid, which is a key structural motif in various pharmacologically active compounds.
    • The trans configuration indicates that substituents are on opposite sides of the cyclohexane ring, which can significantly affect the compound’s biological activity and physical properties.
  • Medicinal Chemistry

    • The synthesis of related cyclohexanecarboxylate derivatives has been described in the literature.
    • For instance, a concise synthesis of a very late antigen-4 (VLA-4) antagonist involved the key intermediate ethyl trans- [ (4S)-methoxy- (2S)-pyrrolidinylmethoxy]cyclohexanecarboxylate, which was obtained through a reductive etherification reaction.
    • This synthesis was achieved in six steps with a 38% overall yield from commercially available materials.
  • Molecular Structure Analysis

    • The molecular structure of cyclohexanecarboxylate derivatives has been extensively studied.
    • For example, the crystal and molecular structures of a related anti-ulcer agent were determined by X-ray analysis, revealing a rigid bent-rod-like conformation and dimerization through hydrogen bonding.
  • Chemical Reactions Analysis

    • Cyclohexanecarboxylate derivatives undergo various chemical reactions that are essential for their transformation into biologically active molecules.
    • The synthesis of antidotes for anticholinesterase poisoning involved the conversion of trans-2-aminocyclohexanols into their corresponding hydrochloride salts.
  • Neurology

    • Ethyl trans-4-Aminocyclohexanecarboxylate Hydrochloride is used in neurology research .
    • It is used in the study of diseases like Huntington’s, Parkinson’s, and Stroke .
  • Adenosine Receptors

    • This compound is used in the study of adenosine receptors . Adenosine receptors play a role in the central nervous system and peripheral tissues, influencing physiological processes like sleep-wake cycle, cardiac rhythm, and inflammation .
  • Sleep Research

    • It is also used in sleep research . The compound could potentially influence sleep patterns and disorders .
  • Chemical Synthesis

    • The compound is used in chemical synthesis . For instance, a process for the preparation of trans 4-amino-cyclohexyl ethyl acetate HCl involves hydrogenating 4-nitrophenyl acetic acid in a protic solvent at a temperature between 40-50 DEG C .
  • Adenosine Receptors

    • This compound is used in the study of adenosine receptors . Adenosine receptors play a role in the central nervous system and peripheral tissues, influencing physiological processes like sleep-wake cycle, cardiac rhythm, and inflammation .
  • Sleep Research

    • It is also used in sleep research . The compound could potentially influence sleep patterns and disorders .
  • Chemical Synthesis

    • The compound is used in chemical synthesis . For instance, a process for the preparation of trans 4-amino-cyclohexyl ethyl acetate HCl involves hydrogenating 4-nitrophenyl acetic acid in a protic solvent at a temperature between 40-50 DEG C .

Safety And Hazards

The safety information for “trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride” includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 . It is recommended to store the compound in a cool, dry place in a tightly closed container .

properties

IUPAC Name

ethyl 4-aminocyclohexane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h7-8H,2-6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVSMFHQPMRMLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride

CAS RN

90950-09-7, 2084-28-8
Record name 90950-09-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexanecarboxylic acid, 4-amino-, ethyl ester, hydrochloride (1:1), trans
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